molecular formula C20H21ClN4OS B2424726 N-(2-chlorophenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1209451-34-2

N-(2-chlorophenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No. B2424726
CAS RN: 1209451-34-2
M. Wt: 400.93
InChI Key: OIWCWEAVVCNVMX-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide”, commonly known as CTI-101, is a new chemical entity. It is a versatile pharmacophore, possessing a wide spectrum of biological activities such as anticancer, antibacterial, antifungal, anti-inflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, neurodegenerative disorders, local brain ischemia, Huntington’s disease .


Synthesis Analysis

The synthesis of similar compounds often involves chloroacetylation of amino benzothiazoles, followed by reaction with substituted piperazines in the presence of a base . The residue is then recrystallized from petroleum ether and ethyl acetate or subjected to silica gel column chromatography using ethyl acetate and petroleum ether as solvents .


Molecular Structure Analysis

The molecular formula of CTI-101 is C20H21ClN4OS, and its molecular weight is 400.93. The crystal structure of similar compounds has been determined to be monoclinic, with a P 2 1 /n (no. 14) space group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include chloroacetylation and reaction with substituted piperazines . The structure configuration of newly synthesized

Scientific Research Applications

1. Chemical Synthesis and Structure Analysis

  • A study focused on synthesizing novel pyrazole carboxamide derivatives, including compounds with piperazine moieties, and their structure was analyzed using X-ray crystallography. This research highlights the synthetic process and structural characterization relevant to similar compounds like N-(2-chlorophenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide (Lv, Ding, & Zhao, 2013).

2. Antimicrobial Properties

  • Research on piperazine derivatives, including the synthesis of new compounds and their antimicrobial evaluation, found that certain derivatives exhibit promising growth inhibition against bacterial strains. This finding is significant for understanding the potential antimicrobial applications of similar compounds (Patil et al., 2021).

3. Biological Activity and Antitubercular Potential

  • Another study synthesized various derivatives with a focus on biological activity, including antimicrobial properties. Specifically, the research evaluated compounds for their effectiveness against tuberculosis, demonstrating the relevance of similar compounds in treating infectious diseases (Reddy et al., 2014).

4. Antimicrobial Activity of Pyridine Derivatives

  • A study on the synthesis and antimicrobial activity of pyridine derivatives, including piperazine compounds, demonstrated moderate activity against bacteria and fungi, highlighting the potential use of similar compounds in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

5. Antitubercular Chemotypes

  • Research identifying the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes underscores the relevance of similar compounds in developing treatments for tuberculosis. This study is crucial for understanding the therapeutic potential of these compounds (Pancholia et al., 2016).

properties

IUPAC Name

N-(2-chlorophenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4OS/c1-2-14-6-5-9-17-18(14)23-20(27-17)25-12-10-24(11-13-25)19(26)22-16-8-4-3-7-15(16)21/h3-9H,2,10-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWCWEAVVCNVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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